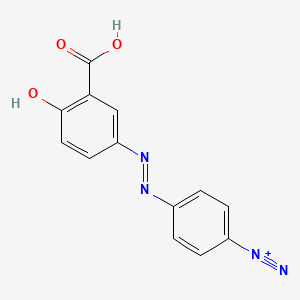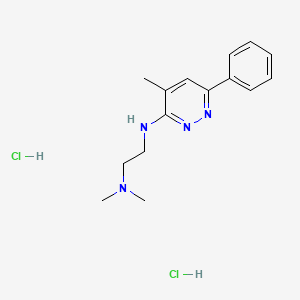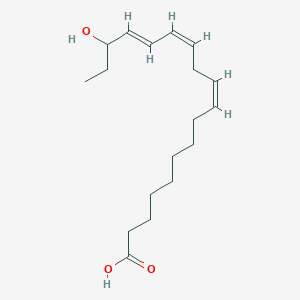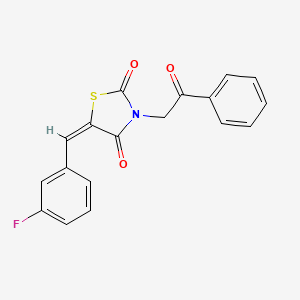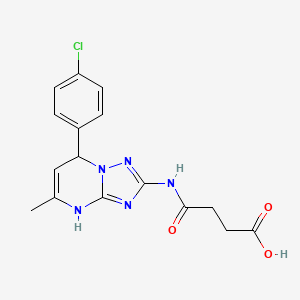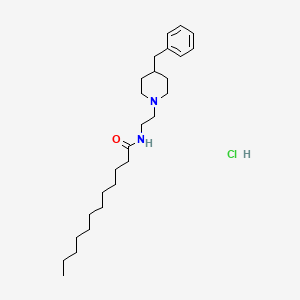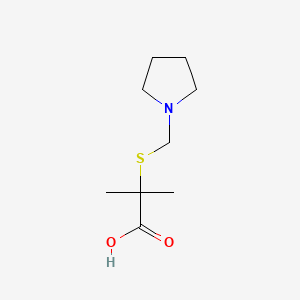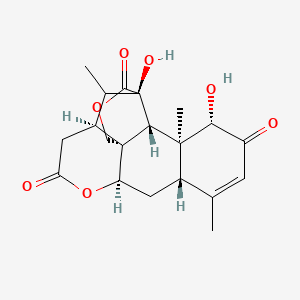
Shinjudilactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Ailanthus altissima, commonly known as “Chunpi” or “Cortex Ailanthi,” belongs to the Simaroubaceae family. Traditionally, it has been used in Chinese medicine for its astringent, antidiarrheic, and hemostatic properties .
Shinjudilactone: is a new bitter principle isolated from the root bark of Swingle.
準備方法
- The synthetic routes and reaction conditions for Shinjudilactone are not widely documented. its isolation from the root bark of Ailanthus altissima involves extraction and purification processes.
- Industrial production methods are not well-established due to its limited availability and recent discovery.
化学反応の分析
- Shinjudilactone likely undergoes various reactions, although specific details remain scarce.
- Common reagents and conditions for its transformations are not extensively studied.
- Major products resulting from these reactions are yet to be fully characterized.
科学的研究の応用
Chemistry: Researchers are interested in Shinjudilactone’s unique structure and potential synthetic applications.
Biology: Its biological activities, such as antimicrobial or antitumor effects, warrant investigation.
Medicine: this compound’s medicinal properties, especially its impact on gastrointestinal health, deserve further exploration.
Industry: Although not widely utilized, its potential as a natural product with bitter taste properties could find applications in food or pharmaceutical industries.
作用機序
- The exact mechanism by which Shinjudilactone exerts its effects remains unknown.
- Molecular targets and pathways involved require further research.
類似化合物との比較
- Shinjudilactone’s uniqueness lies in its novel 13 [12→11α]abeo-picrasane skeleton.
- Similar compounds within the same class (quassinoids) include shinjulactone C and other quassinoids from Ailanthus altissima .
特性
CAS番号 |
80180-30-9 |
|---|---|
分子式 |
C20H24O7 |
分子量 |
376.4 g/mol |
IUPAC名 |
(1S,5R,7S,11R,13S,17S,18S,19R)-5,17-dihydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.05,19.013,18]nonadec-14-ene-4,9,16-trione |
InChI |
InChI=1S/C20H24O7/c1-8-4-12(21)15(23)18(3)10(8)5-13-19-7-26-17(24)20(25,16(18)19)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-16,23,25H,5-7H2,1-3H3/t9?,10-,11-,13+,15+,16+,18+,19+,20+/m0/s1 |
InChIキー |
XCAPDGKSNAMUQC-SUQAYODVSA-N |
異性体SMILES |
CC1[C@@H]2CC(=O)O[C@H]3[C@@]24COC(=O)[C@@]1([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O |
正規SMILES |
CC1C2CC(=O)OC3C24COC(=O)C1(C4C5(C(C3)C(=CC(=O)C5O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


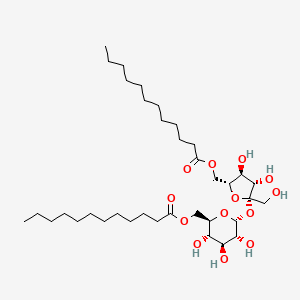
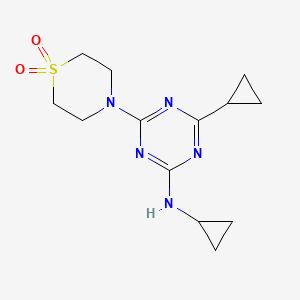
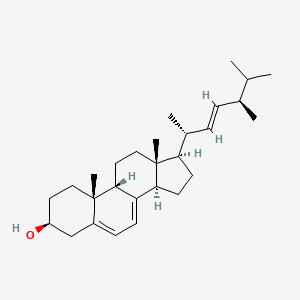
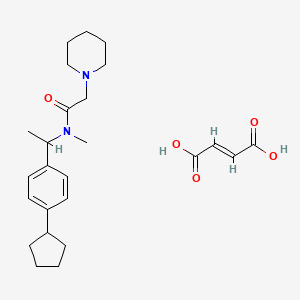
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
